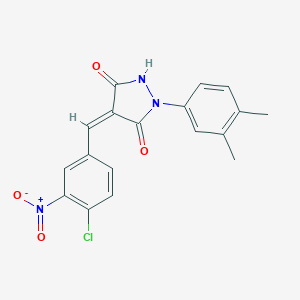![molecular formula C30H30ClNO6 B301961 (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301961.png)
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BEOA, is a synthetic compound with potential applications in scientific research. BEOA has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have several biochemical and physiological effects. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the growth of cancer cells in vitro and in vivo, induces apoptosis in cancer cells, and inhibits the activity of topoisomerase II. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using several methods, and it has been shown to have potent anti-cancer activity. However, (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid also has potential toxicity, which must be taken into consideration when working with the compound.
Zukünftige Richtungen
There are several future directions for research on (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus could be the development of more effective methods for synthesizing (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. Another area of focus could be the investigation of the potential of (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a therapeutic agent for cancer treatment. Further research could also explore the potential of (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a treatment for other diseases, such as inflammatory disorders.
Synthesemethoden
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized using several methods, including the reaction of 3-chloro-5-ethoxyphenol with benzyl chloroformate and sodium hydride, followed by the reaction with acridone-4-carboxylic acid. Another method involves the reaction of 3-chloro-5-ethoxyphenol with benzyl chloroformate and sodium hydride, followed by the reaction with acridone-4-carboxylic acid and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Wissenschaftliche Forschungsanwendungen
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has potential applications in scientific research, particularly in the field of cancer research. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit the growth of several cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. (9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
Produktname |
(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molekularformel |
C30H30ClNO6 |
Molekulargewicht |
536 g/mol |
IUPAC-Name |
2-[9-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C30H30ClNO6/c1-2-37-25-15-19(14-20(31)30(25)38-17-18-8-4-3-5-9-18)27-28-21(10-6-12-23(28)33)32(16-26(35)36)22-11-7-13-24(34)29(22)27/h3-5,8-9,14-15,27H,2,6-7,10-13,16-17H2,1H3,(H,35,36) |
InChI-Schlüssel |
UZPKEGBVBCSLOR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-(2-bromophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B301900.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301902.png)